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Compound of Interest

1,3-Dichloro-6-
Compound Name: _ o
methoxyisoquinoline

Cat. No.: B1344057

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Dichloro-6-
methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and
reactivity of 1,3-Dichloro-6-methoxyisoquinoline. Due to the limited availability of specific
experimental data for this compound, this guide leverages information from structurally similar
isoquinoline derivatives to predict its characteristics and chemical behavior. The document
details its anticipated physical and chemical properties, a plausible synthetic route, and its
expected reactivity in key organic transformations, including nucleophilic aromatic substitution
and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for these
reactions are provided, along with visualizations of synthetic and reactive pathways to facilitate
its application in research and drug development.

Core Chemical and Physical Properties

Specific experimental data for 1,3-Dichloro-6-methoxyisoquinoline is scarce in publicly
available literature. The following table summarizes its known identifiers and provides predicted
physical properties, with comparative data from the closely related 1,3-Dichloro-6,7-
dimethoxyisoquinoline where available.
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Property

Data for 1,3-Dichloro-6-
methoxyisoquinoline

Data for 1,3-Dichloro-6,7-
dimethoxyisoquinoline

Molecular Formula

C10H7CI2NO[1]

C11HoCI2NO2[2][3]

Molecular Weight 228.07 g/mol [1] 258.10 g/mol [2][3]
CAS Number 24623-39-0[1] 24623-42-5[2][3][4]
Expected to be a solid at room
Appearance
temperature.
Melting Point Data not available Data not available
Boiling Point Data not available 387.5 £ 37.0 °C (Predicted)[3]
) ) 1.367 + 0.06 g/cm3 (Predicted)
Density Data not available 3]
Expected to be soluble in
- common organic solvents such
Solubility

as dichloromethane,

chloroform, and ethyl acetate.

Synthesis of 1,3-Dichloro-6-methoxyisoquinoline

A direct, published synthesis for 1,3-Dichloro-6-methoxyisoquinoline is not readily available.

However, a plausible synthetic route can be proposed based on established isoquinoline

synthesis methodologies, such as the Pomeranz-Fritsch-Bobbitt reaction, followed by

chlorination.

Proposed Synthetic Pathway
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Caption: Proposed multi-step synthesis of 1,3-Dichloro-6-methoxyisoquinoline.

Experimental Protocols

Step 1: Synthesis of N-(m-Methoxybenzylidene)-2,2-dimethoxyethanamine

o To a round-bottom flask, add m-methoxybenzaldehyde (1.0 equiv) and aminoacetaldehyde
dimethyl acetal (1.05 equiv) in a suitable solvent such as toluene.
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e Add a catalytic amount of a dehydrating agent, like p-toluenesulfonic acid.

 Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount
of water is collected.

o Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude
imine, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Methoxyisoquinoline

» Dissolve the crude imine from the previous step in a suitable solvent and add a strong acid,
such as concentrated sulfuric acid or polyphosphoric acid, dropwise at a controlled
temperature (e.g., 0 °C).

« After the addition, allow the reaction to stir at room temperature and then heat to drive the
cyclization.

o Carefully quench the reaction by pouring it onto ice and basify with a suitable base (e.g.,
NaOH or NH4OH) to precipitate the product.

o Extract the agueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

o Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate to give crude
6-methoxyisoquinoline.

Step 3 & 4: Synthesis of 1,3-Dichloro-6-methoxyisoquinoline This can be a two-step process
involving oxidation to the N-oxide followed by chlorination, or direct chlorination under forcing
conditions. A more plausible route involves the formation of an isoquinolone intermediate.

o Oxidize 6-methoxyisoquinoline to 6-methoxyisoquinolin-1(2H)-one using an appropriate
oxidizing agent.

o Treat the resulting 6-methoxyisoquinolin-1(2H)-one with a strong chlorinating agent like
phosphorus oxychloride (POCIs), potentially with a catalytic amount of DMF.[5]

e Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

o After completion, carefully remove the excess POCIs under reduced pressure.
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e Quench the residue by slowly adding it to ice water.
» Neutralize the solution and extract the product with an organic solvent.

o Dry the organic phase, concentrate, and purify the crude product by column chromatography
to yield 1,3-dichloro-6-methoxyisoquinoline.

Chemical Reactivity

The reactivity of 1,3-Dichloro-6-methoxyisoquinoline is governed by the two chlorine atoms
on the pyridine ring and the methoxy group on the benzene ring. The chlorine atoms at the C1
and C3 positions are susceptible to nucleophilic substitution and palladium-catalyzed cross-
coupling reactions.

Differential Reactivity of C1 and C3 Positions

The C1 position of the isoquinoline ring is more activated towards nucleophilic attack than the
C3 position due to the electron-withdrawing effect of the adjacent nitrogen atom.[6][7] This
differential reactivity is crucial for regioselective functionalization.

» Palladium-Catalyzed Cross-Coupling: For reactions like the Suzuki-Miyaura coupling,
substitution occurs exclusively at the more reactive C1 position.[8]

» Nucleophilic Aromatic Substitution (SNAr): The C1 position is also the preferred site for SNAr
reactions.[1] However, forcing conditions might lead to substitution at the C3 position as well.
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Caption: Regioselective reactivity of 1,3-Dichloro-6-methoxyisoquinoline.

Nucleophilic Aromatic Substitution (SNATr)

The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro
substituents by various nucleophiles.

General Reaction Scheme: 1,3-Dichloro-6-methoxyisoquinoline + Nu~ - 1-Nu-3-chloro-6-
methoxyisoquinoline + CI~

Experimental Protocol (General):

o Dissolve 1,3-dichloro-6-methoxyisoquinoline (1.0 equiv) in a suitable solvent (e.g., DMF,
DMSO, or an alcohol).

e Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.0-1.5 equiv) and a base (e.g.,
K2COs, NaH, or a non-nucleophilic amine like DIPEA) if necessary.

e Heat the reaction mixture to the desired temperature (ranging from room temperature to
reflux) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the mixture and quench with water.

Extract the product with an organic solvent.

Wash the combined organic layers with water and brine, then dry over anhydrous sulfate.

Filter, concentrate, and purify the crude product by column chromatography or
recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming C-C, C-N, and C-O bonds, and are expected to
proceed regioselectively at the C1 position.

This reaction forms a C-C bond between the isoquinoline core and an aryl or vinyl boronic acid.
Experimental Protocol (General):[9]

» To a reaction vessel, add 1,3-dichloro-6-methoxyisoquinoline (1.0 equiv), the
corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPhs)a,
Pd(OAC)z2, 2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos) if required.

e Add a base (e.g., K2COs, KzPOa4, Cs2C0Os3, 2.0-3.0 equiv) and a solvent system (e.g.,
toluene/water, dioxane/water).

» Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

» Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by
TLC or GC-MS).

e Cool the reaction, dilute with water, and extract with an organic solvent.

e Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This reaction is used to form C-N bonds with primary or secondary amines.[10][11][12]

Experimental Protocol (General):[9]

 In an inert atmosphere (glovebox or Schlenk line), charge a reaction vessel with a palladium
precatalyst (e.g., Pdz(dba)s, Pd(OAc)z, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP,
Xantphos, 1.2-2.4 equiv relative to Pd), and a strong, non-nucleophilic base (e.g., NaO-t-Bu,
K3POa4, Cs2CO0s3, 1.2-2.0 equiv).
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e Add 1,3-dichloro-6-methoxyisoquinoline (1.0 equiv) and the amine (1.0-1.5 equiv).
e Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
o Seal the vessel and heat to 80-110 °C, stirring until the reaction is complete.

o Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove
inorganic salts.

o Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate.
 Purify the product by flash column chromatography.

This reaction couples the isoquinoline with a terminal alkyne to form a C-C triple bond.[13][14]
[15]

Experimental Protocol (General):[9][16]

o To areaction vessel under an inert atmosphere, add 1,3-dichloro-6-methoxyisoquinoline
(1.0 equiv), a palladium catalyst (e.g., Pd(PPhs)2Clz, 2-5 mol%), and a copper(l) co-catalyst
(e.g., Cul, 3-10 mol%).

e Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine,
diisopropylethylamine, 2-3 equiv).

e Add the terminal alkyne (1.2-1.5 equiv) dropwise.
 Stir the reaction at room temperature or with gentle heating until completion.

e Quench the reaction, extract the product, and purify as described for the other coupling
reactions.

Conclusion

1,3-Dichloro-6-methoxyisoquinoline is a versatile heterocyclic building block with significant
potential in organic synthesis and medicinal chemistry. Its key feature is the differential
reactivity of the chlorine atoms at the C1 and C3 positions, which allows for selective
functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-
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coupling reactions. While specific experimental data for this compound remains limited, the
protocols and reactivity profiles outlined in this guide, based on well-established chemistry of
analogous systems, provide a solid foundation for its use in the synthesis of complex molecular
architectures. Researchers are encouraged to use this guide as a starting point for the
development of novel isoquinoline-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dichloro-6-methoxyisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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